molecular formula C9H15NO2 B12308788 3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid

3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid

Katalognummer: B12308788
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: USCXXFGNRMSWFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid typically involves the hydrogenation of pyridine derivatives using various nanocatalysts such as cobalt, ruthenium, and nickel . The reaction conditions often include specific temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for cost-effectiveness, efficiency, and safety to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with various enzymes and receptors, influencing biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid include:

    ®-(-)-3-Piperidinecarboxylic acid: Known for its inhibitory effect on GABA uptake.

    Piperidine derivatives: These compounds often exhibit similar chemical properties and biological activities.

Uniqueness

What sets this compound apart is its unique structure, which allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

3-prop-1-en-2-ylpiperidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c1-6(2)7-4-3-5-10-8(7)9(11)12/h7-8,10H,1,3-5H2,2H3,(H,11,12)

InChI-Schlüssel

USCXXFGNRMSWFK-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C1CCCNC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.